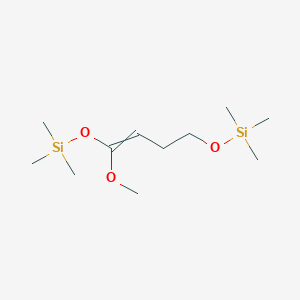
4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene is a compound that belongs to the class of aminoxyls. It is characterized by the presence of a methoxy substituent at position 4. This compound is known for its role as a radical scavenger and has various applications in scientific research and industry .
准备方法
The synthesis of 4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with methanol in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the stability of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or acetone, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene has a wide range of applications in scientific research:
Chemistry: It is used as a radical scavenger and a catalyst in various organic synthesis reactions.
Biology: The compound has been studied for its role in inducing autophagy and apoptosis in cells.
Medicine: Research has explored its potential as a therapeutic agent due to its radical scavenging properties.
Industry: It is employed in the production of polymers and other materials due to its stabilizing effects.
作用机制
The mechanism of action of 4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene involves its ability to scavenge free radicals. This compound reacts readily with radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include various cellular components that are susceptible to oxidative stress .
相似化合物的比较
4-Methoxy-2,2,9,9-tetramethyl-3,8-dioxa-2,9-disiladec-4-ene can be compared with other similar compounds such as:
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): Both compounds are aminoxyls and act as radical scavengers, but this compound has a methoxy group that provides unique properties.
4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl: This compound is similar in structure but lacks the disiladec-4-ene moiety, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure that imparts distinct chemical and physical properties, making it valuable in various fields of research and industry.
属性
CAS 编号 |
90301-41-0 |
|---|---|
分子式 |
C11H26O3Si2 |
分子量 |
262.49 g/mol |
IUPAC 名称 |
(1-methoxy-4-trimethylsilyloxybut-1-enoxy)-trimethylsilane |
InChI |
InChI=1S/C11H26O3Si2/c1-12-11(14-16(5,6)7)9-8-10-13-15(2,3)4/h9H,8,10H2,1-7H3 |
InChI 键 |
ZIUBDIBIOBVUEA-UHFFFAOYSA-N |
规范 SMILES |
COC(=CCCO[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methoxy-10-nitrobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14360015.png)
![Butyl 3-{4-[(E)-(4-aminophenyl)diazenyl]phenyl}prop-2-enoate](/img/structure/B14360017.png)
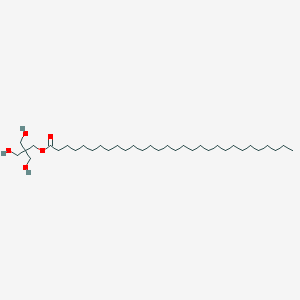

![3-{[4-Hydroxy-3-(propan-2-yl)phenyl]methyl}pentane-2,4-dione](/img/structure/B14360056.png)
![4-Ethoxy-4-[(trimethylsilyl)oxy]but-3-en-2-one](/img/structure/B14360058.png)
![Dihexyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B14360060.png)
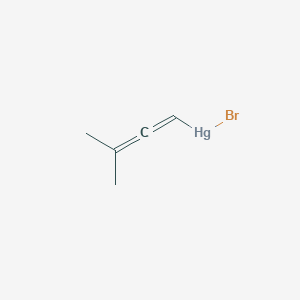
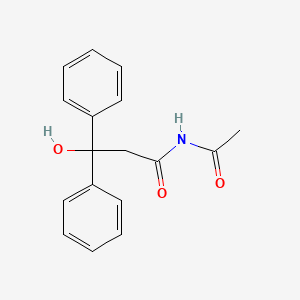
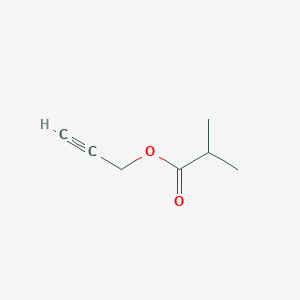
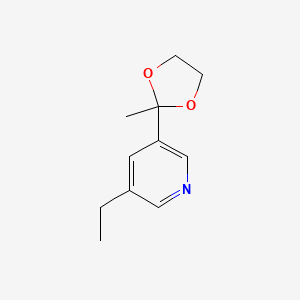
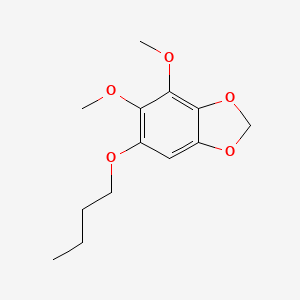
![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
